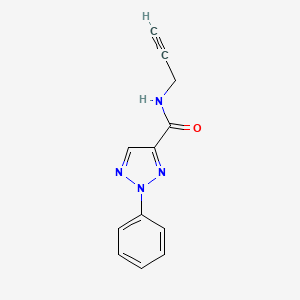
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide, also known as PPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTC belongs to the class of triazole compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects:
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis by inhibiting CDKs. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has also been found to inhibit the growth of cancer cells by suppressing the expression of genes involved in cell proliferation. In Alzheimer's disease research, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to prevent the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has several advantages for lab experiments, including its low toxicity, high solubility, and ability to cross the blood-brain barrier. However, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide also has some limitations, such as its relatively high cost and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide research, including:
1. Further investigation of the mechanism of action of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide to identify potential new therapeutic targets.
2. Development of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide derivatives with improved efficacy and safety profiles.
3. Evaluation of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide in combination with other drugs for enhanced therapeutic effects.
4. Investigation of the potential use of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide as a diagnostic tool for various diseases.
5. Exploration of the potential use of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide in other areas of research, such as neuroscience and immunology.
In conclusion, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide and to explore its potential in various areas of research.
Synthesemethoden
The synthesis of 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide involves a multi-step process that starts with the reaction of 2-phenylacetonitrile and propargyl bromide to form 2-phenyl-1-propargylamine. This intermediate is then reacted with sodium azide and copper sulfate to produce 2-phenyl-1-propargyl-1H-1,2,3-triazole. Finally, the triazole compound is reacted with isocyanate to yield 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in Alzheimer's disease. In Parkinson's disease, 2-phenyl-N-prop-2-ynyltriazole-4-carboxamide has been found to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-8-13-12(17)11-9-14-16(15-11)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMFNJHQVSKZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=NN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-prop-2-ynyltriazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

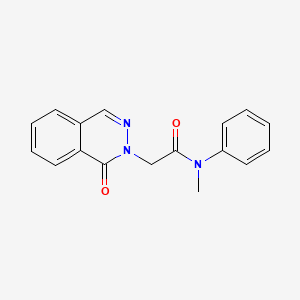
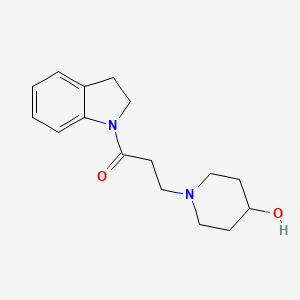
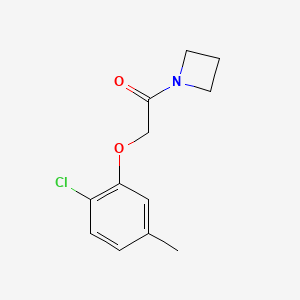
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)
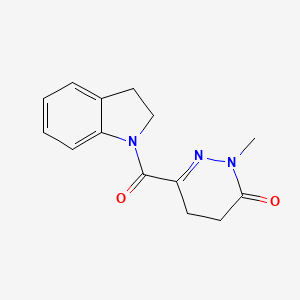
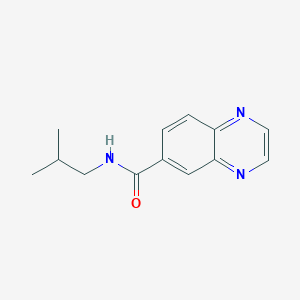
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)
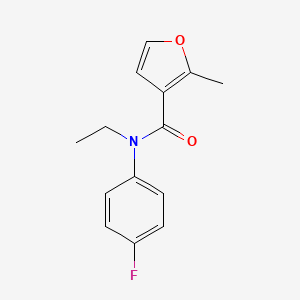
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)
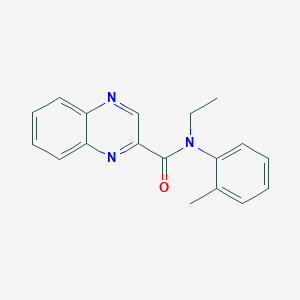
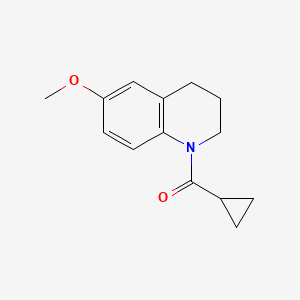
![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)